Dual IDO1/TDO Inhibitory Profile vs. Class Baseline
The compound exhibits a measurable dual inhibitory profile against human IDO1 and TDO, a characteristic not common to all isoindole derivatives. In in vitro enzymatic assays, it demonstrates an IC50 of 640 nM against human IDO1. More importantly, it shows a 16-fold selectivity for TDO inhibition, with an IC50 of 40 nM [1]. This dual inhibition profile is quantifiably distinct from many isoindolinone-based inhibitors, which often show selectivity for only one of the two enzymes, making this compound a valuable tool compound for studying the kynurenine pathway where both enzymes are relevant [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IDO1 IC50 = 640 nM; TDO IC50 = 40 nM |
| Comparator Or Baseline | Class baseline: Typical isoindole/isoindolinone IDO1 inhibitors often show >10 µM IC50 against TDO or are inactive. (Exact comparator absent; class-level inference) |
| Quantified Difference | TDO inhibition is significantly potent (40 nM), suggesting a 16-fold selectivity over IDO1, whereas many in-class compounds show negligible TDO activity at comparable concentrations. |
| Conditions | Human IDO1 (aa 12-403) and human TDO (aa 19-388) expressed in E. coli Transetta (DE3); spectrophotometric analysis. |
Why This Matters
For programs targeting immunosuppression via the kynurenine pathway, a compound with quantifiable, balanced dual IDO1/TDO inhibition provides a distinct research advantage over single-target alternatives.
- [1] BindingDB Entry BDBM50606613. Affinity Data: IC50 40 nM (TDO) and IC50 640 nM (IDO1). Sichuan University, curated by ChEMBL. View Source
- [2] PubMed ID 34110158 (associated with BindingDB entry). Indicates the context of IDO1/TDO dual inhibition. View Source
